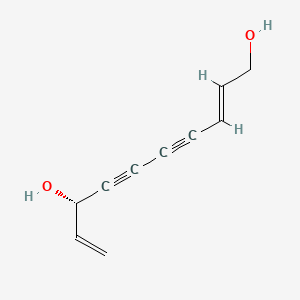
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (also known as DECDD) is a unique class of polyene diols that have recently become of great interest in scientific research due to their versatile properties and potential applications. DECDD is a naturally occurring compound found in certain species of plants, fungi, and bacteria, and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of DECDD is still not fully understood, however, it is believed that it exerts its biological effects through multiple pathways. DECDD has been found to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators, and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. DECDD has also been found to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
DECDD has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been found to possess antioxidant, anti-allergic, and anti-diabetic effects. In addition, DECDD has been found to possess hepatoprotective, cardioprotective, and neuroprotective properties.
実験室実験の利点と制限
One of the advantages of using DECDD in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, DECDD is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using DECDD in laboratory experiments is that it is difficult to control the concentration of the compound, as it is easily degraded by light and oxygen.
将来の方向性
There are a number of potential future directions for DECDD research. One potential direction is to further investigate its potential therapeutic applications, such as its potential to treat a variety of diseases. Another potential direction is to further investigate its potential as a biocatalyst for the production of various compounds. Additionally, further research could be done to explore its potential as a plant growth regulator and as an insect repellent. Finally, further research could be done to better understand the mechanism of action of DECDD and to develop methods to better control its concentration in laboratory experiments.
合成法
DECDD can be synthesized in a variety of ways, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the stepwise condensation of 2,9-dien-4,6-diyne-1,8-diol with different alkyl halides or alkenyl halides, followed by oxidation with bromine. Biotransformation involves the use of enzymes to catalyze the conversion of a substrate into a desired product, while fermentation involves the use of microorganisms to produce a desired product.
科学的研究の応用
DECDD has been found to possess a wide range of biological activities and has been studied for its potential applications in various fields, including drug development, biotechnology, and agriculture. In drug development, DECDD has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, and has been studied for its potential to treat a variety of diseases. In biotechnology, DECDD has been studied for its potential to be used as a biocatalyst for the production of various compounds. In agriculture, DECDD has been studied for its potential to be used as a plant growth regulator and as an insect repellent.
特性
IUPAC Name |
(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULTANCNGCCJT-STUBTGCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C#CC#C/C=C/CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

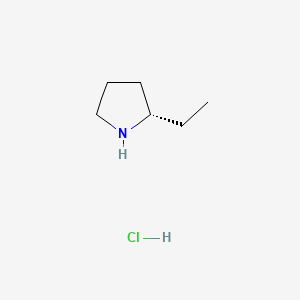

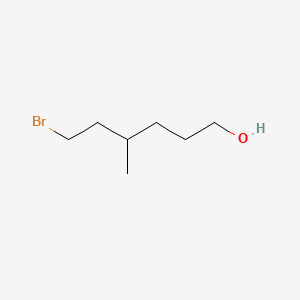
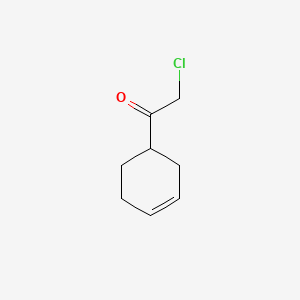

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
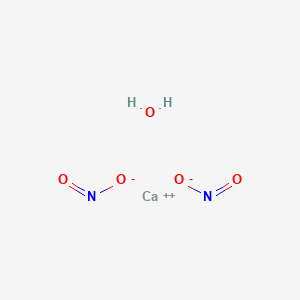

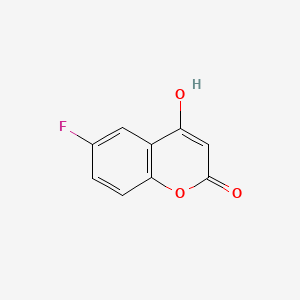
![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)


